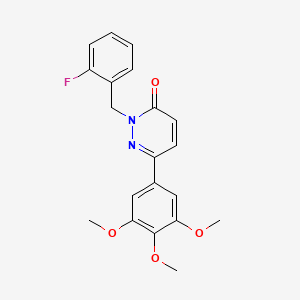

2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIULNQTZVLYORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one represents a novel class of pyridazinone derivatives that have garnered interest due to their potential biological activities. This article aims to consolidate the available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20FN3O3

- Molecular Weight : 357.38 g/mol

This compound features a pyridazinone core substituted with a fluorobenzyl group and a trimethoxyphenyl moiety, which may influence its biological interactions and potency.

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their effects on various cancer cell lines. The following table summarizes the findings regarding their cytotoxic effects:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| T6 | L1210 | 27.05 | Inhibition of cell proliferation |

| T3 | L1210 | 120.6 | Induction of apoptosis |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. In a study evaluating related pyridazinones:

- T6 was identified as a potent inhibitor of MAO-B with an IC50 value of 0.013 µM.

- It exhibited selectivity for MAO-B over MAO-A, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may act as a reversible and competitive inhibitor of key enzymes involved in neurotransmitter metabolism and cancer cell growth. Molecular docking studies have shown favorable binding interactions with target enzymes, supporting its potential as a lead compound for drug development.

Case Studies

A case study involving similar pyridazinones highlighted their effectiveness in inhibiting tumor growth in vivo. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups. Such findings underscore the potential clinical relevance of this compound class.

Comparison with Similar Compounds

Key Observations:

Trimethoxyphenyl vs. Other Aromatic Groups: The 3,4,5-trimethoxyphenyl group (target compound) may confer stronger tubulin-binding activity compared to simpler phenyl or aminophenyl substituents (e.g., 6d), as seen in combretastatin-inspired molecules .

Polar Functional Groups: Hydroxymethyl (6e) or amino (6d) groups introduce hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound’s methoxy and fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.